
1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as DPU-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas, including compounds similar to 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, have been explored for their unique ability to undergo concentration-dependent unfolding, forming multiply hydrogen-bonded complexes. This behavior is indicative of their potential in self-assembly applications, mimicking the helix-to-sheet transition observable in peptides, and offering insights into primitive biological processes (Corbin et al., 2001).
Photooxygenation of Pyrrolinones to Ureas
The photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones, through a process involving cyclocondensation and singlet oxygenation, results in the formation of highly functionalized ureas. This synthesis route highlights the versatile chemical reactivity of similar urea compounds in generating complex molecules, which could have implications in material science and pharmaceuticals (Erden et al., 2008).
Conformational and Tautomeric Control in Ureas
The study of ureido-pyrimidine derivatives provides insights into the conformational equilibrium and tautomerism in urea moieties. These findings open new avenues for molecular sensing technologies, leveraging the kinetic trapping effect to control tautomeric shifts, thus highlighting the importance of structural design in the development of highly sensitive sensors (Kwiatkowski et al., 2019).
Bioelectrochemical Conversion of Urea to Nitrogen
The electrochemical conversion of urea into harmless nitrogen gas using aminated carbon electrodes showcases an innovative approach to urea decomposition. This research has significant implications for environmental science, offering a method to manage urea waste effectively while mitigating its environmental impact (Watanabe et al., 2009).
Lithiation of Pyridine Derivatives
The lithiation of N-substituted pyridine derivatives, including those related to urea structures, allows for the selective functionalization of these molecules. This chemical process has broad applications in organic synthesis, enabling the development of novel compounds with potential therapeutic benefits (Smith et al., 2013).
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)18-9-4-10-20(2)3/h5-8,14H,4,9-12H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOZHMRKVDJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)
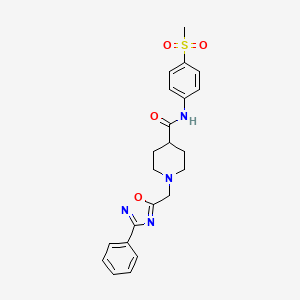
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)

![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)
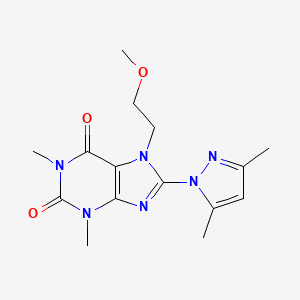
![4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2748311.png)
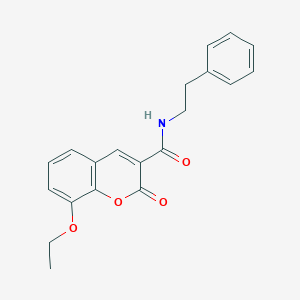
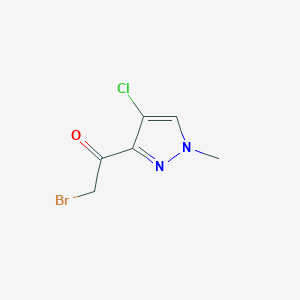
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2748314.png)
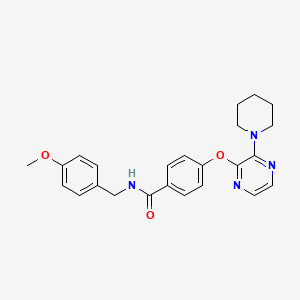
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2748316.png)
